molecular formula C14H18BrNO B14245169 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide CAS No. 371202-12-9

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No.: B14245169
CAS No.: 371202-12-9
M. Wt: 296.20 g/mol
InChI Key: ZIWUDKJOGHLUDB-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound with the molecular formula C16H20BrNO It is a brominated derivative of acetamide, featuring a phenylcyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the bromination of N-[(1-phenylcyclopentyl)methyl]acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and bromine source. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-[(1-phenylcyclopentyl)methyl]acetamide.

    Oxidation Reactions: Oxidation can occur at the phenyl or cyclopentyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of N-[(1-phenylcyclopentyl)methyl]acetamide.

    Oxidation: Formation of phenylcyclopentyl ketones or carboxylic acids.

Scientific Research Applications

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide depends on its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the phenylcyclopentyl group can enhance binding affinity to certain receptors or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylacetamide
  • 2-bromo-N-ethylacetamide
  • 2-bromo-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide features a bulky phenylcyclopentyl group, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

371202-12-9

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide

InChI

InChI=1S/C14H18BrNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17)

InChI Key

ZIWUDKJOGHLUDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)CBr)C2=CC=CC=C2

Origin of Product

United States

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